ND-322 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

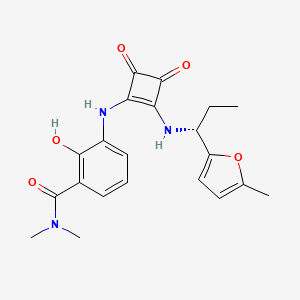

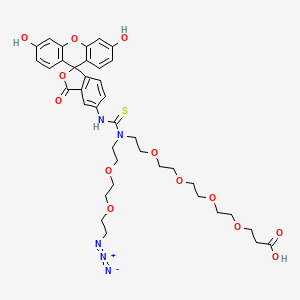

ND-322 HCl is a selective MT1-MMP/MMP2 inhibitor. MT1-MMP and MMP2 have been implicated as pro-tumorigenic and pro-metastatic factors in a wide variety of cancers including melanoma. This compound reduces melanoma tumor growth and delays metastatic dissemination.

Scientific Research Applications

Nanodiamonds as Drug Delivery Vehicles

Nanodiamonds (NDs) have been explored as drug delivery vehicles, particularly for anticancer drugs. Research indicated that NDs did not show toxicity to mammalian cells when dispersed in complete cell culture medium. NDs have been used to carry the anticancer drug 10-hydroxycamptothecin (HCPT), showing a higher efficacy compared to HCPT alone, thanks to their slow release in low pH media (Li et al., 2010).

Hydrothermal Carbonization (HTC)

HTC is used to create carbonaceous solid products from biomass, called hydrochar (HC). HC finds applications in biofuel, porous material for adsorption, energy storage, and catalysis. Intensive research has focused on process mechanisms, kinetics, and the effect of experimental variables on phase distribution and composition. This makes HTC a promising area, especially for designing solid phase characteristics and applications (Román et al., 2018).

Rare-Earth Elements Recovery

A study evaluated hydrometallurgical processes for recovering Nd from Nd-Fe-B magnets, using different acids like HCl, HNO3, and H2SO4. H2SO4 was found to be more effective, and subsequent tests for Nd precipitation were carried out, showing potential in this recovery method (Güneş et al., 2018).

Nd Isotope Separation and Purification

A novel method was developed for purifying Nd in geological samples, involving TODGA extraction resin and multicollector inductively coupled plasma-mass spectrometry (MC-ICPMS). This method proved effective and accurate in determining Nd isotope ratios, offering a new approach in geochemical and geological research (Wang et al., 2017).

properties

CAS RN |

1333379-23-9 |

|---|---|

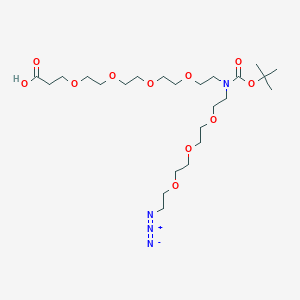

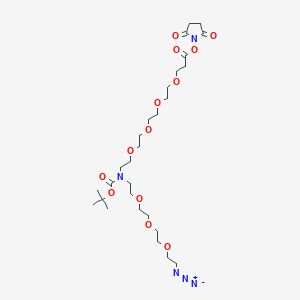

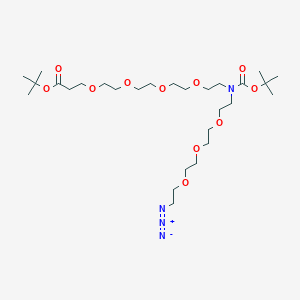

Molecular Formula |

C15H16ClNO3S2 |

Molecular Weight |

357.86 |

IUPAC Name |

4-(4-((thiiran-2-ylmethyl)sulfonyl)phenoxy)aniline hydrochloride |

InChI |

InChI=1S/C15H15NO3S2.ClH/c16-11-1-3-12(4-2-11)19-13-5-7-15(8-6-13)21(17,18)10-14-9-20-14;/h1-8,14H,9-10,16H2;1H |

InChI Key |

FOCZQHBXIUOIJR-UHFFFAOYSA-N |

SMILES |

NC1=CC=C(OC2=CC=C(S(=O)(CC3SC3)=O)C=C2)C=C1.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

ND-322 HCl; ND 322 HCl; ND322 HCl; ND-322 Hydrochloride; ND 322 Hydrochloride; ND322 Hydrochloride; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.